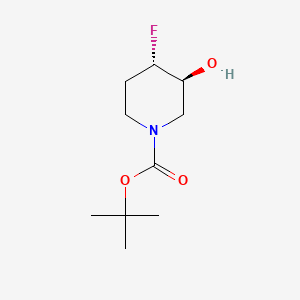

trans-1-Boc-4-fluoro-3-hydroxypiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a fundamental structural unit in a vast array of chemical entities. nih.govencyclopedia.pub Its prevalence and importance are deeply rooted in its structural and functional characteristics.

The piperidine motif is a common core in a large number of active pharmaceuticals and natural products. thieme-connect.comresearchgate.netnih.gov Its presence is noted in over twenty classes of drugs, including anticancer agents, treatments for Alzheimer's disease, antibiotics, and analgesics. encyclopedia.pub This widespread occurrence is not coincidental but rather a testament to the favorable physicochemical and biological properties that the piperidine scaffold confers upon a molecule. thieme-connect.comnih.gov Many natural product-derived privileged scaffolds, including those based on piperidine, serve as inspiration for the design and development of new drug candidates. epa.gov

The three-dimensional arrangement of atoms, or stereochemistry, within the piperidine ring is of paramount importance in determining a molecule's biological activity. The introduction of chiral centers can significantly influence a compound's druggability. thieme-connect.com The specific orientation of substituents on the piperidine ring can dramatically affect its interaction with biological targets, leading to enhanced potency and selectivity. thieme-connect.comthieme-connect.com Consequently, the study and control of stereochemistry in piperidine scaffolds have become a major focus in medicinal chemistry. thieme-connect.com The synthesis of specific regio- and diastereoisomers of substituted piperidines is crucial for exploring the full potential of this versatile scaffold in drug discovery programs. rsc.org

The Role of Fluorine in Modulating Chemical and Biological Properties

The introduction of fluorine into organic molecules, a strategy that has gained significant traction in recent decades, can profoundly alter their properties. nih.govtandfonline.comtandfonline.com The unique characteristics of the fluorine atom make it a powerful tool for fine-tuning the attributes of a lead compound. researchgate.netmdpi.com

Fluorine substitution can exert a significant influence on the conformational preferences of the piperidine ring. nih.govd-nb.inforesearchgate.net The gauche effect between fluorine and adjacent substituents can be strategically employed to control the molecule's three-dimensional shape. acs.org Understanding and predicting these conformational behaviors are critical, as they can dramatically impact a compound's biological activity. nih.govd-nb.info Recent studies have shown that electrostatic interactions, hyperconjugation, and even the polarity of the solvent play a major role in determining the orientation of fluorine atoms on the piperidine ring. nih.govresearchgate.nethuji.ac.ilresearchgate.net

Due to its small size and high electronegativity, fluorine is often used as a bioisostere, a chemical substitute for another atom or group of atoms that results in a molecule with similar biological properties. acs.orgcapes.gov.brresearchgate.net It can act as a replacement for hydrogen, a hydroxyl group, or even a methyl group. researchgate.net This substitution can lead to improved metabolic stability, enhanced membrane permeability, and modulated pKa of nearby functional groups. tandfonline.comresearchgate.netnih.gov The strategic placement of fluorine can therefore be a key factor in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. researchgate.netacs.org

Overview of trans-1-Boc-4-fluoro-3-hydroxypiperidine as a Chiral Building Block

This compound is a chiral building block that has garnered significant attention in synthetic and medicinal chemistry. achemblock.com Its structure incorporates the key features discussed above: a piperidine scaffold, a strategically placed fluorine atom, a hydroxyl group that can be further functionalized, and a Boc (tert-butyloxycarbonyl) protecting group that facilitates its use in multi-step syntheses.

This particular molecule, with its defined trans stereochemistry between the fluorine and hydroxyl groups, offers a rigid and well-defined three-dimensional structure. This pre-organization can be highly advantageous in designing molecules that bind to specific biological targets with high affinity and selectivity. The synthesis of such specifically substituted piperidines, including enantiomerically pure forms, is an active area of research, highlighting their value as intermediates for creating novel and complex molecules. acs.orgresearchgate.net The availability of such building blocks is crucial for advancing drug discovery efforts.

Interactive Data Table: Properties of Key Piperidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| This compound | 955028-82-7 achemblock.com | C10H18FNO3 achemblock.com | 219.26 achemblock.com | Chiral fluorinated building block |

| (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine | 1174020-40-6 nih.gov | C10H18FNO3 nih.gov | 219.25 nih.gov | Enantiomerically pure cis isomer |

| trans-1-Cbz-3-fluoro-4-hydroxypiperidine | 913574-96-6 sigmaaldrich.com | C13H16FNO3 sigmaaldrich.com | 253.27 | Cbz-protected analog |

| (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 chemicalbook.combldpharm.com | C10H19NO3 chemicalbook.com | 201.26 chemicalbook.com | Chiral hydroxylated building block |

| N-Boc-4-hydroxypiperidine | --- | C10H19NO3 | 201.26 | Positional isomer |

Current Research Landscape and Academic Interest

The academic and industrial interest in fluorinated piperidines is driven by their immense potential in the development of novel therapeutics and agrochemicals. sciencedaily.comnih.gov Research in this area is vibrant, with a significant focus on developing new, efficient synthetic methodologies and understanding the fundamental conformational behaviors of these molecules. sciencedaily.comnih.gov

Chemists have been actively developing simpler and more efficient methods for producing fluorinated piperidines. For instance, researchers at the University of Münster developed a novel synthesis method that facilitates the easier production of these valuable compounds. sciencedaily.com Another significant advancement is the development of a dearomatization-hydrogenation process to create all-cis-(multi)fluorinated piperidines, which allows for predictable and modular assembly of complex molecular structures. nih.gov These new synthetic routes are crucial for making these building blocks more accessible for research and development. sciencedaily.com

A key area of academic inquiry is the conformational analysis of fluorinated piperidines. The position and orientation of the fluorine atom on the piperidine ring can have a profound impact on the molecule's shape and basicity. researchgate.netnih.gov Studies using NMR spectroscopy and computational analysis have revealed that factors such as charge-dipole interactions, hyperconjugation, and solvation play a major role in determining the conformational preferences of these molecules. nih.govnih.govresearchgate.net For example, a systematic survey of various fluorinated piperidine derivatives has shown that an axial orientation of the fluorine atom can be preferred, a finding that provides a new design principle for creating conformationally rigid molecular scaffolds. nih.govnih.gov This understanding is critical for the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. nih.gov

The specific compound, This compound , serves as a key building block in this field. The "Boc" (tert-butoxycarbonyl) group is a common protecting group in organic synthesis, allowing for controlled reactions at other sites of the molecule. wikipedia.orgchemicalbook.com The trans-stereochemistry of the fluoro and hydroxyl groups, combined with the piperidine core, makes it a valuable intermediate for synthesizing more complex and biologically active molecules.

Detailed Research Findings:

Recent studies have highlighted the importance of fluorinated piperidines in drug design. The incorporation of fluorine can enhance metabolic stability and cell membrane permeability. researchgate.net The orientation of the fluorine atom has been shown to affect the basicity of the molecule, which is a critical parameter for drug candidates. nih.gov For example, in the development of a kinesin spindle protein (KSP) inhibitor, the more basic axial isomer was selected for clinical evaluation. nih.gov This demonstrates the practical application of understanding the conformational behavior of these compounds.

The development of synthetic methods to access a variety of fluorinated piperidines is a testament to their importance. Researchers have successfully synthesized derivatives with defined axial or equatorial orientations of the fluorine substituents. nih.gov These advancements provide chemists with a toolbox of fluorinated building blocks to explore for various applications, including the synthesis of analogues of existing drugs like Ritalin, bupivacaine, and ropivacaine. acs.org

Table 1: Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | rel-tert-butyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate | achemblock.com |

| CAS Number | 955028-82-7 | achemblock.com |

| Molecular Formula | C10H18FNO3 | achemblock.com |

| Molecular Weight | 219.26 g/mol | achemblock.com |

| Appearance | Powder or liquid | easechem.com |

| Purity | ≥97% | achemblock.comeasechem.com |

| SMILES | O=C(N1CC@@HC@HCC1)OC(C)(C)C | achemblock.com |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-anilinopiperidine |

| bupivacaine |

| di-tert-butyl dicarbonate |

| Fentanyl |

| methylphenidate |

| Ritalin |

| ropivacaine |

| trans-1-Cbz-3-fluoro-4-hydroxypiperidine |

| (S)-1-Boc-3-hydroxypiperidine |

| 1-Boc-4-AP |

| 4-hydroxypiperidine (B117109) |

| 4-piperidone hydrochloride hydrate |

| sodium borohydride (B1222165) |

| toluene |

| triethylamine (B128534) |

| N-Boc-4-hydroxypiperidine |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAKOAFETOZBLC-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670502 | |

| Record name | tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955028-82-7 | |

| Record name | tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Trans 1 Boc 4 Fluoro 3 Hydroxypiperidine

Retrosynthetic Strategies for Fluorinated Hydroxypiperidines

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For trans-1-Boc-4-fluoro-3-hydroxypiperidine, a primary disconnection can be made at the carbamate (B1207046) group, leading to the unprotected piperidine (B6355638). Further disconnection of the carbon-nitrogen bonds of the piperidine ring is a common strategy.

A key retrosynthetic approach involves the disconnection of the piperidine ring to a fluorinated precursor. acs.org Given the availability of various fluorinated pyridines, a viable strategy is the reduction of a corresponding fluorinated pyridine (B92270) derivative. acs.org This approach, however, must overcome the challenge of potential hydrodefluorination during the reduction process. acs.orgresearchgate.net

Another retrosynthetic pathway could involve the construction of the piperidine ring from an acyclic fluorinated amino alcohol precursor. This allows for the stereocenters to be established prior to cyclization.

A common precursor in many synthetic routes is N-Boc-4-piperidone. A logical retrosynthetic disconnection of this compound would lead back to N-Boc-4-fluoropiperidin-3-one. This intermediate can then be stereoselectively reduced to afford the desired trans-diol configuration. The synthesis of the fluorinated ketone precursor itself can be envisioned through the fluorination of an enolate equivalent of N-Boc-4-piperidone.

Stereoselective and Enantioselective Approaches

The synthesis of a single stereoisomer of a chiral molecule is paramount in drug discovery, as different stereoisomers can exhibit vastly different biological activities. The following sections detail various stereoselective and enantioselective methods for the synthesis of this compound.

Asymmetric catalysis provides an efficient means to introduce chirality, often with high levels of stereocontrol.

Transition metal-catalyzed hydrogenation is a powerful method for the reduction of pyridinium (B92312) salts and other unsaturated precursors to form piperidines. dicp.ac.cnresearchgate.netliverpool.ac.uk

Rhodium (Rh): Rhodium catalysts have been effectively used in the dearomatization-hydrogenation of fluoropyridines to produce all-cis-(multi)fluorinated piperidines. springernature.comnih.gov A one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors can lead to a variety of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov While this typically yields the cis product, the methodology highlights the potential of rhodium catalysis in fluorinated piperidine synthesis. Further synthetic manipulations could potentially lead to the trans isomer. Additionally, rhodium-catalyzed asymmetric hydrogenation has been explored for the synthesis of chiral piperidines. nih.gov

Palladium (Pd): Palladium-catalyzed hydrogenation of fluoropyridines offers a robust method for accessing fluorinated piperidines. acs.org This method has shown tolerance to various functional groups and can be performed using commercially available heterogeneous catalysts. acs.org However, a significant challenge in palladium-catalyzed hydrogenation of fluorinated aromatics is the competing hydrodefluorination reaction. acs.orgresearchgate.net Mechanistic studies have been conducted to better understand and control C-F bond reductive elimination from palladium complexes. acs.orgnih.gov

Ruthenium (Ru): Ruthenium catalysts, particularly those with chiral ligands like BINAP, have demonstrated high efficiency in the asymmetric hydrogenation of various substrates, including N-Boc-indoles. dicp.ac.cnnih.govamanote.com Ruthenium(II)-catalyzed dynamic kinetic resolution-asymmetric transfer hydrogenation has been successfully applied to the synthesis of stereogenic cis-2-substituted-N-acetyl-3-hydroxy-indolines, showcasing the potential of this metal for creating chiral hydroxyl-substituted heterocycles. rsc.org This methodology could be adapted for the asymmetric reduction of an appropriate fluorinated piperidinone precursor.

Iridium (Ir): Iridium catalysts have emerged as powerful tools for the stereoselective synthesis of piperidines. nih.govnih.gov Iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been developed to construct multiple stereogenic centers on piperidines. researchgate.netrsc.org This method can provide access to cis-configured hydroxypiperidine esters. rsc.org The use of enantiomeric iridium catalysts can act as a configurational switch, allowing for the selective synthesis of different stereoisomers. nih.gov

| Transition Metal | Catalyst Type | Key Features | Potential Application for this compound Synthesis | References |

|---|---|---|---|---|

| Rhodium (Rh) | Dearomatization-Hydrogenation | High diastereoselectivity for cis-products. | Potential for fluorinated piperidine synthesis, though may require further steps for the trans-isomer. | springernature.comnih.gov |

| Palladium (Pd) | Heterogeneous Hydrogenation | Robust and tolerates various functional groups. | Hydrogenation of a fluorinated pyridine precursor, with careful control to avoid hydrodefluorination. | acs.orgresearchgate.net |

| Ruthenium (Ru) | Asymmetric Hydrogenation | High enantioselectivity with chiral ligands. | Asymmetric reduction of a fluorinated piperidinone precursor. | dicp.ac.cnnih.govrsc.org |

| Iridium (Ir) | Asymmetric Hydrogenation | Effective for pyridinium salts, can create multiple stereocenters. | Asymmetric hydrogenation of a suitable pyridinium salt precursor. | researchgate.netrsc.org |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. nih.gov Chiral organocatalysts can be employed to induce enantioselectivity in the formation of fluorinated heterocycles. For instance, chiral resorcinol (B1680541) catalysts have been used in the enantioselective fluorination of α-trifluoromethyl styrenes. nih.gov A similar strategy could potentially be applied to the asymmetric fluorination of an enolate derived from N-Boc-4-piperidone, followed by reduction of the ketone.

Chemoenzymatic synthesis and biotransformation offer environmentally friendly and highly selective alternatives to traditional chemical methods. nih.govresearchgate.net

Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols. mdpi.com This method is particularly well-suited for the synthesis of chiral hydroxy compounds. The asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine has been efficiently achieved using a ketoreductase coupled with a glucose dehydrogenase for cofactor regeneration. mdpi.com A similar approach could be employed for the stereoselective reduction of N-Boc-4-fluoropiperidin-3-one to the desired this compound. The selection of an appropriate ketoreductase would be crucial to control the stereochemical outcome of the reduction. Whole-cell biocatalysis using recombinant E. coli expressing both a ketoreductase and a glucose dehydrogenase has proven to be an efficient system for such transformations. researchgate.net

| Enzyme | Reaction Type | Substrate | Product | Key Advantages | References |

|---|---|---|---|---|---|

| Ketoreductase | Asymmetric Reduction | N-Boc-4-fluoropiperidin-3-one | trans-1-Boc-4-fluoro-3-hydroxypiperidine | High stereoselectivity, mild reaction conditions, environmentally friendly. | mdpi.comresearchgate.net |

Asymmetric Catalysis for Ring Formation and Functionalization

Chemoenzymatic Synthesis and Biotransformation

Whole Cell Biocatalysis (e.g., Baker's Yeast)

Whole-cell biocatalysis presents an environmentally benign and highly selective alternative to traditional chemical methods for producing chiral molecules. routledge.comappleacademicpress.comnih.govtaylorfrancis.com This approach utilizes the enzymatic machinery of microorganisms, such as Saccharomyces cerevisiae (baker's yeast), to perform complex chemical transformations with high stereoselectivity. nih.gov For the synthesis of this compound, whole-cell biocatalysis is particularly relevant for the stereoselective reduction of a ketone precursor, 1-Boc-4-fluoro-piperidin-3-one.

The core of this method lies in the ability of enzymes within the cell, primarily oxidoreductases, to preferentially generate one stereoisomer. These reactions are advantageous due to the integrated supply and regeneration of expensive cofactors like NADPH, which are handled by the cell's natural metabolic processes. nih.gov The process involves incubating the ketone substrate with a culture of resting or growing cells. nih.gov The enzymes recognize the substrate and catalyze its reduction to the desired alcohol, often with high diastereoselectivity and enantioselectivity, which is otherwise challenging to achieve with conventional chemical reducing agents. While specific data on the biocatalytic reduction of 1-Boc-4-fluoro-piperidin-3-one is not extensively published, the principle is well-established for a wide range of ketones, making it a highly viable and researched strategy. nih.gov

Table 1: Conceptual Parameters for Whole-Cell Biocatalytic Reduction

| Parameter | Description | Example |

|---|---|---|

| Biocatalyst | Microorganism used for the transformation. | Saccharomyces cerevisiae (Baker's Yeast) |

| Substrate | The starting ketone to be reduced. | 1-Boc-4-fluoro-piperidin-3-one |

| Reaction Medium | Aqueous buffer, often with a co-solvent. | Phosphate buffer with glucose |

| Conditions | Temperature, pH, and agitation optimized for enzyme activity. | 25-30°C, pH 6-7, shaking |

| Outcome | Stereoselective formation of the hydroxyl group. | Predominantly trans-4-fluoro-3-hydroxypiperidine |

Diastereoselective Reactions to Control Relative Stereochemistry

Achieving the correct trans relationship between the fluorine atom at C4 and the hydroxyl group at C3 is a critical challenge in the synthesis of the target molecule. Diastereoselective reactions are employed to control this relative stereochemistry.

Substrate-Controlled Stereoselectivity

In substrate-controlled reactions, the stereochemical outcome is dictated by the existing structural features of the substrate molecule. For the synthesis of this compound, this typically involves the reduction of a ketone precursor, such as 1-Boc-3-fluoropiperidin-4-one. The resident fluorine atom at the α-position to the carbonyl group can influence the trajectory of the incoming hydride reagent. Depending on the reaction conditions and the nature of the reducing agent, the fluorine atom can sterically hinder one face of the carbonyl, or its electron-withdrawing nature can influence the conformational preference of the ring, thereby directing the attack of the nucleophile to the opposite face to yield the trans product. This approach is fundamental in stereocontrolled synthesis, where the configuration of one stereocenter determines the configuration of a newly formed adjacent one. jyu.fi

Reagent-Controlled Diastereoselectivity

When the substrate itself does not provide sufficient stereochemical bias, reagent-controlled methods are employed. This strategy uses chiral reagents or catalysts to impose stereoselectivity, regardless of the substrate's intrinsic preferences. For the formation of the trans-4-fluoro-3-hydroxy stereochemistry, a directed reduction can be utilized. This might involve using a bulky reducing agent in combination with a directing group on the piperidine ring. Alternatively, asymmetric catalysis can be employed where a chiral catalyst, such as a modified metal hydride or an organocatalyst, creates a chiral environment around the substrate. rsc.org This forces the reducing agent to attack the carbonyl group from a specific face, leading to the desired diastereomer with high selectivity. For instance, palladium-catalyzed asymmetric reactions have been shown to be effective in creating stereocenters in fluorinated molecules. rsc.org

Chiral Resolution Techniques for Enantiomeric Purity

Since the synthesis of this compound often results in a racemic mixture (a 1:1 mixture of both enantiomers), chiral resolution is a necessary step to isolate the desired single enantiomer. mdpi.com Enantiomeric purity is paramount for pharmaceutical applications, as different enantiomers can have vastly different biological activities. researchgate.net

Several techniques are employed for this purpose:

Diastereomeric Salt Formation: This classical method involves reacting the racemic piperidine derivative (which is basic) with a single enantiomer of a chiral acid, such as D-pyroglutamic acid or a derivative of tartaric acid. researchgate.netgoogle.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. Once separated, the desired enantiomer of the piperidine is recovered by neutralizing the salt.

Enzymatic Kinetic Resolution: This technique leverages the high stereoselectivity of enzymes, such as lipases. The racemic mixture is treated with an enzyme that selectively catalyzes a reaction (e.g., acylation) on only one of the enantiomers. nih.gov This results in a mixture of a modified enantiomer and the unreacted, desired enantiomer, which can then be separated using standard chromatographic methods. Biocatalytic resolution techniques are often explored as a means to achieve high enantiomeric enrichment. nih.gov

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative method for separating enantiomers. mdpi.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation.

Diverse Synthetic Routes and Precursor Utilization

The synthesis of this compound can be approached from various starting materials, with piperidone and pyridine derivatives being among the most common and versatile precursors. acs.orgresearchgate.netresearchgate.net

Synthesis from Piperidone and Pyridine Derivatives

From Piperidone Precursors: A common and direct route starts with N-Boc-4-piperidone. chemicalbook.com This pathway involves several key transformations:

Fluorination: An electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), is used to introduce a fluorine atom at the C3 position via an enolate intermediate.

Reduction: The resulting ketone, 1-Boc-3-fluoropiperidin-4-one, is then reduced to the corresponding alcohol. The stereoselectivity of this reduction is crucial for obtaining the trans product and can be influenced by the choice of reducing agent and reaction conditions.

Purification and Resolution: The final mixture is purified, and if a racemic product is formed, chiral resolution is performed to isolate the desired enantiomer.

A patent describes a method starting from 3-hydroxypyridine (B118123), which is first reduced and protected to give 1-Boc-3-hydroxypiperidine, followed by oxidation to 1-BOC-3-piperidone, which can then serve as a precursor. google.com

From Pyridine Precursors: An alternative strategy involves the reduction of a suitably substituted pyridine ring. acs.orgnih.gov This method is attractive due to the wide availability and low cost of pyridine derivatives. nih.gov

Starting Material: The synthesis can begin with a precursor like 3-hydroxypyridine or 3-fluoro-4-aminopyridine. rsc.org

Hydrogenation: The aromatic pyridine ring is reduced to a piperidine ring. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium. acs.orgnih.govidw-online.de The stereochemical outcome of the hydrogenation (often yielding cis products) is a critical consideration that may require specific catalysts or subsequent isomerization steps to achieve the desired trans stereochemistry. acs.orgscientificupdate.com

Functional Group Manipulation and Protection: Following the reduction, the amino or other functional groups are converted as needed, and the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.

Table 2: Comparison of Synthetic Precursors

| Precursor | General Approach | Key Steps | Advantages |

|---|---|---|---|

| N-Boc-4-piperidone | Building up complexity on a pre-formed ring | α-Fluorination, Stereoselective ketone reduction | Direct, good control over substitution pattern chemicalbook.com |

| 3-Hydroxypyridine | Ring reduction and functionalization | Catalytic hydrogenation, N-protection, Oxidation, Fluorination, Reduction | Readily available starting material google.com |

| Fluorinated Pyridine | Ring reduction of a pre-fluorinated aromatic | Catalytic hydrogenation, N-protection | Incorporates fluorine early in the sequence acs.orgnih.gov |

Cyclization Reactions for Piperidine Ring Construction

The formation of the piperidine ring is the cornerstone of synthesizing this compound. Various cyclization strategies can be employed, starting from acyclic precursors that are induced to form the six-membered ring.

Intramolecular cyclization offers a powerful method for constructing the piperidine ring with defined stereochemistry. These strategies typically involve an acyclic precursor containing both a nucleophile (an amine) and an electrophilic center, which react to form the heterocyclic ring. A plausible approach for this compound would involve an amino diol precursor. The cyclization of such precursors can be driven by activating one of the hydroxy groups to facilitate nucleophilic attack by the nitrogen atom. For instance, phosphite-driven cyclodehydration has been shown to be effective in the synthesis of related 3-hydroxypiperidines. beilstein-journals.org In this type of reaction, a phosphite (B83602) complex activates a primary hydroxyl group, allowing for intramolecular substitution by the secondary amine to form the piperidine ring. The stereochemistry of the final product is heavily influenced by the stereocenters present in the acyclic starting material.

Reductive cyclization, often a variation of reductive amination, provides another route to the piperidine core. This approach could involve a suitably designed acyclic precursor containing a ketone or aldehyde and a nitro or azide (B81097) group. The intramolecular reaction between the carbonyl and the amine, formed in situ by reduction of the nitro or azide group, leads to a cyclic imine or enamine, which is then further reduced to the piperidine. The stereochemical outcome of the reduction step is critical in establishing the desired trans relationship between the fluoro and hydroxy substituents.

Multi-Step Conversions from Acyclic or Simpler Cyclic Precursors

A more common and often more practical approach to complex piperidines involves the modification of simpler cyclic precursors. A highly convergent route to this compound begins with the precursor 1-(tert-Butoxycarbonyl)-3-fluoro-4-piperidone. ossila.com This fluorinated piperidone is a key intermediate that already contains the required Boc-protected nitrogen and the fluorine atom at a defined position. ossila.com The synthesis then hinges on the stereoselective reduction of the ketone at the C4 position to generate the C3-hydroxyl group with the desired trans configuration relative to the C4-fluorine.

Another sophisticated strategy involves the regioselective ring-opening of a simpler, bicyclic precursor. For example, the synthesis of related trans-4-substituted-3-hydroxypiperidines has been achieved starting from a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, which is an epoxide derived from a protected piperidine. researchgate.net A similar approach could be envisioned where a fluorinated bicyclic precursor is opened by a nucleophile to install the hydroxyl group, thereby setting the trans stereochemistry. researchgate.net

Reaction Condition Optimization and Process Intensification

The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction conditions to maximize yield and stereoselectivity while ensuring process safety and efficiency.

The choice of solvent can have a profound impact on the outcome of chemical reactions, influencing reactant solubility, catalyst activity, and transition state stabilization, which in turn affects stereoselectivity and yield. In the synthesis of substituted hydroxypiperidines via cyclization, solvent choice is critical. beilstein-journals.org For instance, in related phosphite-driven cyclodehydration reactions, dichloromethane (B109758) (CH2Cl2) often proves to be an excellent solvent. beilstein-journals.org However, changing the solvent can lead to different results; using tetrahydrofuran (B95107) (THF) has been observed to decrease yield, while acetonitrile (B52724) (MeCN) can lead to low conversions due to side reactions with the reaction intermediates. beilstein-journals.org The ratio of solvent to base, such as triethylamine (B128534) (Et3N), can also be a determining factor in the yield of the desired product versus the formation of byproducts like furans. beilstein-journals.org

Below is a table illustrating the typical effects of solvent choice on the yield of a cyclization reaction to form a hydroxypiperidine ring, based on findings from related syntheses.

| Solvent | Base | Solvent:Base Ratio | Observed Yield | Notes |

| Dichloromethane (CH2Cl2) | Triethylamine (Et3N) | 1.3:1 | High (e.g., 68%) | Good solubility and minimal side reactions. beilstein-journals.org |

| Dichloromethane (CH2Cl2) | Triethylamine (Et3N) | 3:1 | Low (e.g., 22%) | Increased formation of furan (B31954) byproduct. beilstein-journals.org |

| Tetrahydrofuran (THF) | Triethylamine (Et3N) | N/A | Moderate (e.g., 58%) | Lower yield compared to optimal CH2Cl2 conditions. beilstein-journals.org |

| Acetonitrile (MeCN) | Triethylamine (Et3N) | N/A | Low Conversion | Potential for solvent to react with intermediates. beilstein-journals.org |

This data is illustrative and based on the synthesis of related hydroxypiperidine structures. beilstein-journals.org

For industrial-scale production, optimizing temperature and pressure is crucial for maximizing throughput, ensuring safety, and controlling costs. In hydrogenation reactions to form the piperidine ring from pyridine precursors, both temperature and pressure are key parameters. google.com For example, the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine (B146073) can be carried out using a rhodium on carbon (Rh/C) catalyst at elevated temperature and pressure (e.g., 85°C and 6 MPa hydrogen pressure) to achieve high yields. google.com

In biocatalytic reductions, which are increasingly used for their high stereoselectivity and green credentials, temperature and pH are critical. mdpi.com In the enzymatic reduction of a piperidone to a hydroxypiperidine, the conversion rate typically increases with temperature up to an optimal point (e.g., 35°C), after which the enzyme's stability decreases, leading to a sharp drop in yield. mdpi.com

The following table summarizes the optimization of reaction temperature for a representative enzymatic reduction process.

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Notes |

| 25 | 24 | ~75% | Reaction is slower at lower temperatures. mdpi.com |

| 30 | 24 | ~90% | Conversion rate increases significantly. mdpi.com |

| 35 | 24 | >99% | Optimal temperature for enzyme activity and stability. mdpi.com |

| 40 | 24 | ~70% | Enzyme starts to denature, reducing efficiency. mdpi.com |

| 45 | 24 | <40% | Significant loss of enzyme activity. mdpi.com |

This data is based on the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine and illustrates general principles applicable to enzymatic processes. mdpi.com

Chemical Reactivity and Derivatization Studies

Transformations at the Hydroxyl Group

The secondary hydroxyl group in trans-1-Boc-4-fluoro-3-hydroxypiperidine is a key site for various chemical modifications, including esterification, etherification, oxidation, reduction, and stereoinversion reactions.

The hydroxyl group can readily undergo esterification and etherification to introduce a variety of substituents. These reactions are fundamental in modifying the compound's physical and chemical properties.

Esterification: The formation of esters from alcohols is a common transformation. While specific examples for the direct esterification of this compound are not extensively detailed in the reviewed literature, the general principles of esterification are well-established. Typically, this involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of a catalyst.

Etherification: The synthesis of ethers from alcohols can be achieved through various methods, such as the Williamson ether synthesis. For N-Boc protected hydroxypiperidines, the Mitsunobu reaction can be employed for the synthesis of N-heterocyclic alkyl ethers. chemicalbook.comchemdad.com

Table 1: Representative Conditions for Esterification and Etherification of Hydroxypiperidine Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Esterification | Carboxylic acid, DCC, DMAP, CH2Cl2 | Ester | General knowledge |

| Etherification (Mitsunobu) | Alkyl/Aryl alcohol, PPh3, DEAD/DIAD, THF | Ether | chemicalbook.comchemdad.com |

The interconversion between the hydroxyl group and a ketone functionality through oxidation and reduction is a critical pathway for the synthesis of related piperidine (B6355638) derivatives.

Oxidation: The secondary alcohol of a 3-hydroxypiperidine (B146073) derivative can be oxidized to the corresponding ketone, a 3-piperidone. chemicalbook.comgoogle.comgoogle.com Common oxidation methods include Swern oxidation (using oxalyl chloride and DMSO) or using other oxidizing agents like sodium hypochlorite (B82951) with a TEMPO catalyst. chemicalbook.comgoogle.com The resulting N-Boc-3-piperidone is a key intermediate in the synthesis of various biologically active molecules. chemicalbook.com

Reduction: The stereoselective reduction of the corresponding ketone, 1-Boc-4-fluoro-3-piperidone, is a crucial step to obtain the trans-hydroxypiperidine isomer. While specific conditions for this exact substrate are not detailed, the reduction of β-keto esters can be achieved with high stereoselectivity using ketoreductase enzymes (KREDs), which can yield either syn or anti diastereomers. alaska.edu For non-enzymatic reductions, reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used. google.comgoogle.com The stereochemical outcome of such reductions can be influenced by the presence of additives like ceric chloride (CeCl₃), which can alter the facial selectivity of the hydride attack. scielo.br

Table 2: General Conditions for Oxidation and Reduction of Hydroxypiperidine Scaffolds

| Transformation | Reagents and Conditions | Starting Material | Product | Reference(s) |

| Oxidation | Oxalyl chloride, DMSO, Et3N, CH2Cl2, -78 °C to rt | N-Boc-3-hydroxypiperidine | N-Boc-3-piperidone | google.com |

| Oxidation | Sodium hypochlorite, TEMPO | 1-tert-butoxycarbonyl-3-hydroxypiperidine | N-Boc-3-piperidone | chemicalbook.com |

| Reduction | Sodium Borohydride, Methanol (B129727) | 4-piperidone | 4-hydroxypiperidine (B117109) | google.comgoogle.com |

| Asymmetric Reduction | Ketoreductase (KRED), Glucose Dehydrogenase (GDH) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | mdpi.com |

The ability to invert the stereochemistry at the C3 position is a powerful tool for accessing different diastereomers. The Mitsunobu reaction is a well-established method for achieving such an inversion with a high degree of stereospecificity. acs.orgrsc.orgwikipedia.org This reaction allows for the conversion of an alcohol to a variety of other functional groups with inversion of configuration. acs.orgwikipedia.org

The reaction proceeds by activating the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.orgwikipedia.org The activated alcohol then undergoes an Sₙ2 reaction with a suitable nucleophile. For stereoinversion of the hydroxyl group, a common strategy is to use a carboxylic acid as the nucleophile to form an ester, which can then be hydrolyzed to yield the inverted alcohol. While this reaction is widely used for stereochemical inversion of secondary alcohols, specific applications to this compound are not explicitly documented in the provided search results. However, the synthesis of a 4-hydroxypiperidine derivative, aza-(−)-diospongin A, utilized a Mitsunobu reaction to introduce an azido (B1232118) group with inversion of configuration at the hydroxyl-bearing carbon. rsc.orggoogle.com

Table 3: General Mitsunobu Reaction Conditions for Stereoinversion

| Reagents | Nucleophile | Solvent | General Outcome | Reference(s) |

| PPh₃, DEAD/DIAD | Carboxylic Acid (e.g., p-nitrobenzoic acid) | THF, Toluene | Inverted Ester | acs.orgwikipedia.org |

| PPh₃, DEAD/DIAD | Hydrazoic Acid (HN₃) | Benzene, Toluene | Inverted Azide (B81097) | rsc.orggoogle.com |

Functionalization and Deprotection of the N-Boc Group

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for modulating the reactivity of the molecule and can be selectively removed to allow for further functionalization.

The removal of the N-Boc group is a common step in the synthesis of more complex piperidine derivatives. This deprotection is typically achieved under acidic conditions. youtube.com A widely used reagent for this purpose is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). nih.gov Other acidic conditions, such as hydrochloric acid (HCl) in various organic solvents, are also effective. nih.gov

A milder method for N-Boc deprotection involves the use of oxalyl chloride in methanol at room temperature, which can be advantageous for substrates with other sensitive functional groups. nih.gov This method has been shown to be effective for a diverse range of N-Boc protected amines, including those with electron-withdrawing groups. nih.gov

Table 4: Common N-Boc Deprotection Strategies

| Reagents and Conditions | Comments | Reference(s) |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Standard and widely used method. | nih.gov |

| HCl in organic solvents (e.g., ethyl acetate, dioxane) | Common alternative to TFA. | nih.gov |

| Oxalyl chloride in Methanol, room temperature | Mild conditions, suitable for sensitive substrates. | nih.gov |

Following the deprotection of the N-Boc group, the resulting secondary amine of the trans-4-fluoro-3-hydroxypiperidine is available for a variety of functionalization reactions, most notably N-alkylation and N-acylation.

N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen can be accomplished by reacting the deprotected amine with an alkyl halide. researchgate.net The reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. researchgate.net Solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used. researchgate.net Reductive amination is another powerful method for N-alkylation, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov

N-Acylation: The acylation of the piperidine nitrogen to form an amide is another important transformation. This is typically achieved by reacting the deprotected amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. nih.gov Continuous-flow methods using acetonitrile as the acetylating agent in the presence of an alumina (B75360) catalyst have also been developed for the N-acetylation of secondary amines like piperidine. nih.gov

Table 5: General Conditions for N-Alkylation and N-Acylation of Piperidines

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkylpiperidine | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂ | N-Alkylpiperidine | nih.gov |

| N-Acylation | Acyl chloride, Et₃N, CH₂Cl₂ | N-Acylpiperidine | nih.gov |

| N-Acetylation (Flow) | Acetonitrile, Alumina catalyst | N-Acetylpiperidine | nih.gov |

Reactions Involving the Fluorine Atom

The fluorine atom in this compound is a key feature, influencing the molecule's conformation and reactivity. Understanding the nature of the C-F bond is crucial for predicting its behavior in chemical transformations.

Stability and Reactivity of C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to fluorinated pharmaceuticals. acs.org This high bond energy means that the fluorine atom in this compound is generally not a good leaving group in traditional nucleophilic substitution reactions under standard conditions.

Studies on related fluorinated piperidines have shown that the conformational preference of the fluorine substituent plays a significant role in the molecule's properties. researchgate.net In many fluorinated piperidine derivatives, an axial orientation of the fluorine atom is preferred due to favorable stereoelectronic interactions, such as hyperconjugation and gauche effects. researchgate.netnih.gov This preference can influence the pKa of the piperidine nitrogen, a critical parameter for drug-receptor interactions. nih.gov While direct nucleophilic substitution of the fluorine atom is challenging, its strong electron-withdrawing nature activates adjacent positions towards nucleophilic attack, a principle that can be exploited in synthetic design.

Potential for Fluorine-Mediated Transformations (e.g., C-C bond formation adjacent to fluorine if activated)

While direct displacement of the fluorine atom is uncommon, its presence can facilitate other transformations. For instance, in related fluorinated systems, the activation of C-H bonds adjacent to a fluorine atom can lead to C-C bond formation. However, specific examples starting from this compound are not extensively documented in the current literature. General strategies for the functionalization of fluorinated piperidines often involve the hydrogenation of fluoropyridine precursors, which allows for the introduction of various substituents. nih.gov

It is conceivable that under specific catalytic conditions, the C-F bond could be activated. For example, transition metal-catalyzed C-F bond activation is a growing field of research, although its application to saturated heterocyclic systems like the one remains a specialized area.

Ring Functionalization and Derivatization

The this compound scaffold, with its multiple functional groups, offers several avenues for derivatization to create a library of complex molecules for various applications.

Introduction of Additional Substituents on the Piperidine Ring

The derivatization of this compound can be achieved through reactions involving the hydroxyl group or by functionalization of the piperidine ring itself. The hydroxyl group can be a handle for introducing a variety of substituents through etherification, esterification, or Mitsunobu reactions.

While specific examples starting from this compound are not abundant, general methods for the synthesis of substituted piperidines are well-established. These include the diastereoselective synthesis of 2-allyl-3-fluoropiperidines from related enamines, which showcases a strategy for introducing carbon-based substituents onto the fluorinated piperidine core. researchgate.net The Boc-protecting group on the nitrogen can be removed under acidic conditions, allowing for subsequent N-alkylation or N-arylation to further diversify the molecular structure.

The following table summarizes potential derivatization reactions based on the functional groups present in this compound:

| Functional Group | Potential Reaction | Reagents and Conditions | Resulting Functionality |

| Hydroxyl (-OH) | Etherification | Alkyl halide, Base (e.g., NaH) | Ether |

| Esterification | Acyl chloride or anhydride, Base (e.g., Pyridine) | Ester | |

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, Nucleophile | Inversion of stereochemistry and introduction of nucleophile | |

| Boc-Protected Amine | Deprotection | Acid (e.g., TFA, HCl) | Secondary Amine |

| N-Alkylation (post-deprotection) | Alkyl halide, Base | Tertiary Amine | |

| N-Arylation (post-deprotection) | Aryl halide, Palladium catalyst, Base | N-Aryl Piperidine |

Click Chemistry and Other Bioconjugation Strategies

"Click chemistry" refers to a set of biocompatible reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. acs.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org For a molecule like this compound to be used in click chemistry, it would first need to be functionalized with either an azide or an alkyne group.

This could be achieved by converting the hydroxyl group into a suitable leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with sodium azide to introduce the azide functionality. Alternatively, an alkyne-containing ether could be formed at the hydroxyl position. Once functionalized with a "click handle," the modified piperidine can be readily conjugated to other molecules, such as biomolecules or fluorescent tags. nih.gov

Other bioconjugation strategies could involve the deprotected piperidine nitrogen. The resulting secondary amine can be reacted with various electrophilic partners, such as activated esters or isothiocyanates, to form stable amide or thiourea (B124793) linkages, respectively.

Mechanistic Investigations of Key Reactions

The mechanisms of reactions involving fluorinated piperidines are often influenced by the unique properties of the fluorine atom. While specific mechanistic studies on this compound are scarce, insights can be drawn from related systems.

For instance, in nucleophilic substitution reactions on fluorinated aromatic systems, the high electronegativity of fluorine can stabilize the intermediate Meisenheimer complex, thereby accelerating the reaction rate compared to other halogens. nih.gov Although the C-F bond in a saturated system like piperidine is less prone to direct substitution, the underlying electronic effects of fluorine remain significant.

In the context of ring formation, such as the synthesis of fluorinated piperidines via hydrogenation of fluoropyridines, the reaction mechanism often proceeds through a dearomatization-hydrogenation sequence. nih.gov The stereochemical outcome of these reactions is highly dependent on the catalyst and reaction conditions, often yielding all-cis products due to the directing effect of the substituents on the pyridine (B92270) ring.

Mechanistic studies on the intramolecular C-H amination of N-haloamides to form piperidines have suggested a copper-catalyzed pathway involving Cu(I)/Cu(II) intermediates. The nature of the halogen (fluorine vs. chlorine) has been shown to significantly impact the reaction pathway and efficiency.

Elucidation of Reaction Pathways and Transition States

The chemical behavior of this compound is governed by the interplay of its constituent functional groups: the N-Boc protecting group, the equatorial fluorine atom, and the axial hydroxyl group. The steric hindrance imposed by the bulky tert-butoxycarbonyl (Boc) group and the electronic effects of the fluorine atom significantly influence the molecule's conformational preferences and, consequently, its reaction pathways.

While specific experimental studies on the reaction pathways and transition states of this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies and the reactivity of analogous fluorinated and hydroxylated piperidine systems.

Oxidation of the Hydroxyl Group: The secondary hydroxyl group is a prime site for oxidation to the corresponding ketone, 1-Boc-4-fluoro-3-oxopiperidine. Common oxidation reagents can be employed for this transformation. The reaction is expected to proceed through a standard mechanism, such as the formation of a chromate (B82759) ester followed by an E2 elimination for chromium-based oxidants, or via a hypervalent iodine intermediate for reagents like Dess-Martin periodinane. The presence of the electron-withdrawing fluorine atom on the adjacent carbon may influence the rate of oxidation.

Derivatization of the Hydroxyl Group: The hydroxyl group can undergo a variety of derivatization reactions, including etherification and esterification.

Etherification: Reactions such as the Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide, can be utilized. The stereochemical integrity at the C-3 position is generally maintained in such reactions.

Esterification: Standard esterification conditions, for instance, using an acyl chloride or a carboxylic acid with a coupling agent, would lead to the formation of the corresponding ester. These reactions are also expected to proceed with retention of configuration at the C-3 carbon.

Computational Modeling of Transition States: Computational chemistry serves as a powerful tool to predict and understand the transition states of reactions involving this molecule. Density functional theory (DFT) calculations can be employed to model the geometries and energies of transition states for various reactions. For instance, in a nucleophilic substitution reaction at the C-3 position, computational models could elucidate the energetic barriers for SN2 versus SN1 pathways and predict the stereochemical outcome. The influence of the fluorine atom on the stability of carbocationic intermediates in potential SN1 pathways would be a key area of investigation.

Stereochemical Outcome Determination in Derivatization

The stereochemistry of the products resulting from the derivatization of this compound is of paramount importance, as it directly impacts the biological activity of the resulting molecules. The trans configuration of the starting material, with the fluorine at C-4 and the hydroxyl group at C-3, dictates the stereochemical course of many of its reactions.

Reactions with Retention of Stereochemistry: As mentioned earlier, many common derivatizations of the hydroxyl group, such as etherification and esterification, typically proceed with retention of the original stereochemistry at the C-3 carbon.

Reactions with Inversion of Stereochemistry: The Mitsunobu reaction stands out as a powerful method for achieving an inversion of stereochemistry at a secondary alcohol center. researchgate.net Treatment of this compound with a nucleophile in the presence of a phosphine and an azodicarboxylate would be expected to yield the corresponding cis-substituted product. The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an SN2 fashion, leading to a clean inversion of configuration at the C-3 position. While specific literature on the Mitsunobu reaction of this exact substrate is scarce, the principle is well-established for similar hydroxylated heterocyclic systems.

Influence of the Fluorine Atom on Stereoselectivity: The presence of the fluorine atom at the C-4 position can exert a significant influence on the stereochemical outcome of reactions at the adjacent C-3 position. The electronegativity of fluorine can affect the electron density and steric environment around the reaction center. For instance, in reactions involving the formation of a carbocation or a radical intermediate at C-3, the fluorine atom could influence the facial selectivity of an incoming nucleophile or reactant.

The table below summarizes the expected stereochemical outcomes for key derivatization reactions of this compound.

| Reaction Type | Reagents/Conditions | Expected Major Stereoisomer |

| Oxidation | PCC, DMP, Swern | 1-Boc-4-fluoro-3-oxopiperidine |

| Etherification | NaH, Alkyl Halide | trans-3-alkoxy-1-Boc-4-fluoropiperidine |

| Esterification | Acyl Chloride, Pyridine | trans-3-acyloxy-1-Boc-4-fluoropiperidine |

| Mitsunobu Reaction | PPh3, DEAD, Nu-H | cis-3-substituted-1-Boc-4-fluoropiperidine |

Table 1: Predicted Stereochemical Outcomes in the Derivatization of this compound

Applications As a Chiral Synthetic Intermediate and Scaffold in Preclinical Research

Utilization in the Synthesis of Complex Organic Molecules

The strategic incorporation of fluorine into molecular frameworks is a widely recognized strategy for modulating the physicochemical and biological properties of organic molecules. The title compound serves as a readily available source of a fluorinated piperidine (B6355638) motif, a privileged structure in numerous biologically active compounds.

As a Chiral Building Block in Total Synthesis

While specific examples of the total synthesis of complex natural products directly employing trans-1-Boc-4-fluoro-3-hydroxypiperidine are not extensively documented in publicly available literature, the utility of closely related fluorinated and hydroxylated piperidine building blocks is well-established. nih.gov The principles guiding their use are directly applicable to the title compound. Chiral building blocks are fundamental to modern synthetic strategies, allowing for the efficient construction of enantiomerically pure complex molecules without the need for late-stage chiral resolutions. nih.gov The stereodefined centers of this compound provide a template for transferring that chirality into a larger, more complex target molecule. The Boc-protecting group facilitates its incorporation into a synthetic sequence, and can be readily removed under acidic conditions to allow for further functionalization of the piperidine nitrogen.

Incorporation into Natural Product Analogs

The synthesis of natural product analogs is a cornerstone of medicinal chemistry, aiming to improve upon the therapeutic properties of a parent natural product or to simplify its structure for more facile synthesis. The introduction of fluorinated piperidine moieties, such as that derived from this compound, into natural product scaffolds can lead to analogs with enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles.

The rationale for incorporating this specific building block lies in the known effects of fluorine substitution. The strategic placement of a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing a molecule's ionization state and its ability to interact with biological targets.

Role in Medicinal Chemistry Research and Drug Design

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast number of approved drugs. nih.gov The fluorinated derivative, this compound, offers a sophisticated modification of this common motif, enabling the fine-tuning of molecular properties in drug design.

Scaffold for Lead Compound Identification and Optimization

In the quest for new medicines, the identification of lead compounds with desirable biological activity is a critical first step. The use of conformationally restricted and functionalized scaffolds is a key strategy in this process. This compound serves as an exemplary three-dimensional scaffold that can be elaborated to explore chemical space and identify novel interactions with biological targets. whiterose.ac.uk

The fluorinated piperidine core can be decorated with various substituents at the nitrogen (after deprotection) and the hydroxyl group, allowing for the rapid generation of a focused library of compounds for screening. The fluorine atom and hydroxyl group can also participate in key binding interactions, such as hydrogen bonding, with protein targets. nih.govnih.gov For instance, fluorinated building blocks have been instrumental in the design of potent kinase inhibitors by influencing the conformation and binding affinity of the inhibitor to the kinase active site. acs.orgtdl.org The ability of fluorine to modulate basicity can be particularly important in avoiding off-target effects, such as hERG channel affinity, which can lead to cardiotoxicity. nih.gov

Below is a table summarizing the properties of related fluorinated scaffolds used in drug discovery:

| Scaffold/Building Block | Key Features | Application Area | Reference |

| 3-Fluoro-4-hydroxyprolines | Fluorine and hydroxyl groups on a proline ring | VHL E3 Ubiquitin Ligase Ligands for Targeted Protein Degradation | nih.govnih.gov |

| Fluorinated Piperidines | Fluorine substitution on the piperidine ring | General Drug Discovery, CNS Agents, Protease Inhibitors | nih.govnih.govresearchgate.net |

| 3-Fluoro-4-substituted Piperidines | Stereocontrolled introduction of fluorine | Kinase Inhibitors | acs.org |

Design and Synthesis of Small Molecule Libraries

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. This method relies on the screening of low molecular weight fragments that can be grown or combined to generate more potent hits. This compound is an ideal starting point for the creation of fragment libraries with enhanced three-dimensionality. whiterose.ac.uknih.gov

The synthesis of small molecule libraries based on this scaffold allows for a systematic exploration of the structure-activity relationship (SAR). By varying the substituents attached to the piperidine nitrogen and the hydroxyl group, chemists can probe the binding pocket of a target protein and optimize interactions to improve potency and selectivity. The conformational constraint imposed by the piperidine ring, coupled with the electronic influence of the fluorine atom, can lead to the discovery of highly specific and potent drug candidates.

Development of Target-Oriented Synthesis Methodologies

Target-oriented synthesis (TOS) is a strategy that leverages the structural information of a biological target to design and synthesize potent and selective ligands. The unique stereochemical and electronic properties of this compound make it an attractive building block for TOS.

For example, in the design of inhibitors for enzymes such as kinases or proteases, the precise spatial arrangement of functional groups is critical for effective binding. The defined stereochemistry of the trans-fluoro and hydroxyl groups on the piperidine ring can be exploited to match the topology of a target's active site. The development of synthetic methodologies that allow for the efficient and stereocontrolled incorporation of this building block into diverse molecular frameworks is an active area of research.

Preclinical Applications in Modulating Biological Targets

The unique structural features of this compound, namely the piperidine ring, the fluorine atom, the hydroxyl group, and the Boc-protecting group, make it an attractive starting material for the synthesis of molecules designed to interact with a range of biological targets. The piperidine core provides a three-dimensional scaffold that can be appropriately substituted to orient functional groups for optimal target engagement. The fluorine atom can enhance binding affinity and modulate pKa, while the hydroxyl group offers a convenient point for further chemical modification.

The piperidine scaffold is a key component in numerous enzyme inhibitors. Its strategic incorporation into drug candidates allows for the precise positioning of pharmacophoric elements within an enzyme's active site. Fluorinated piperidines, in particular, are sought-after motifs in pharmaceutical research for their ability to confer desirable properties. nih.govnih.gov

A prominent example lies in the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor signaling and a validated target for B-cell malignancies and autoimmune diseases. sci-hub.seresearchgate.net The second-generation BTK inhibitor, ibrutinib , utilizes a related (S)-1-Boc-3-hydroxypiperidine intermediate in its synthesis, highlighting the importance of the chiral hydroxypiperidine core for this class of drugs. chemicalbook.com

Building on this, the discovery of remibrutinib (B610443) (LOU064) , a potent and highly selective covalent BTK inhibitor, further underscores the value of fluorinated scaffolds. sci-hub.seprobechem.com Remibrutinib is currently in clinical development for treating autoimmune diseases like chronic spontaneous urticaria. sci-hub.semedkoo.com Its structure incorporates a complex substituted phenyl ring attached to a pyrimidine (B1678525) moiety. While the publicly available synthesis schemes for remibrutinib are complex and convergent, the core principles of using functionalized heterocyclic building blocks are central. google.com The development of such next-generation inhibitors relies on advanced intermediates like this compound to optimize potency, selectivity, and pharmacokinetic profiles. sci-hub.senih.gov The fluorine atom in such scaffolds can be crucial for establishing favorable interactions within the enzyme's binding pocket and improving metabolic stability. sci-hub.se

Table 1: Research Findings on Related BTK Inhibitors

| Compound | Target | Significance of Piperidine/Fluoropiperidine Scaffold |

|---|---|---|

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Utilizes a chiral hydroxypiperidine intermediate, establishing the scaffold's importance for BTK inhibition. chemicalbook.com |

| Remibrutinib (LOU064) | Bruton's Tyrosine Kinase (BTK) | A highly selective, next-generation covalent inhibitor containing a fluorinated moiety, demonstrating the evolution of the scaffold for improved properties. sci-hub.seresearchgate.netprobechem.com |

The versatility of the this compound scaffold extends to the synthesis of ligands for G-protein coupled receptors (GPCRs), a major class of drug targets.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: The CGRP receptor is a validated target for the treatment of migraine. nih.govallfordrugs.com The development of small-molecule CGRP antagonists, known as "gepants," has been a significant area of research. Merck scientists have described a practical and efficient enantioselective synthesis of a CGRP receptor antagonist where the key structural component is a syn-1,2-amino-fluoro-piperidine. nih.govresearchgate.net This pharmacophore is derived from intermediates that are structurally analogous to this compound. The synthesis of the former CGRP antagonist, telcagepant (B1682995) , also involved complex piperidine-like structures, and research highlighted challenges such as suppressing desfluoro impurities during synthesis. nih.govthieme-connect.com This demonstrates the direct application of fluorinated piperidine building blocks in creating potent receptor modulators for neurological conditions.

Opioid Receptor Modulators: The piperidine ring is the core scaffold of the potent synthetic opioid, fentanyl, and its numerous analogs. A related ketone, 1-(tert-butoxycarbonyl)-3-fluoro-4-piperidone , serves as a key building block for synthesizing fentanyl derivatives. This precursor can be functionalized for creating molecules with tailored affinities for μ-opioid receptors. While distinct from this compound, its use establishes the importance of the fluorinated piperidone/hydroxypiperidine framework in the development of opioid receptor modulators.

Muscarinic Acetylcholine Receptor (mAChR) Modulators: Muscarinic receptors (M1-M5) are implicated in a variety of central nervous system disorders, and achieving subtype selectivity is a major goal in drug design. nih.govnih.gov The development of positive allosteric modulators (PAMs) for receptors like the M4 subtype is a promising therapeutic strategy. nih.gov The introduction of fluorine into piperidine-based scaffolds can significantly lower their basicity, which can be a crucial factor in modulating pharmacology and reducing off-target effects, such as hERG channel affinity. nih.gov Therefore, this compound represents a valuable fragment for constructing libraries of novel, selective muscarinic receptor modulators for preclinical evaluation.

Table 2: Preclinical Research on Receptor Modulators

| Receptor Target | Application Area | Role of Fluorinated Piperidine Scaffold | Key Findings/Examples |

|---|---|---|---|

| CGRP Receptor | Migraine | Core structural component of antagonists. | Synthesis of antagonists like telcagepant and related compounds utilizes a syn-1,2-amino-fluoro-piperidine intermediate. nih.govresearchgate.net |

| Opioid Receptors | Analgesia | Key precursor for fentanyl analogs. | The related ketone, 1-Boc-3-fluoro-4-piperidone, is a documented starting material for opioid modulators. |

| Muscarinic Receptors | CNS Disorders | Building block for selective modulators. | Fluorination of the piperidine ring can modulate pKa and improve drug-like properties for targets like mAChRs. nih.govnih.gov |

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase ligand.

Recent research has highlighted a trend of incorporating rigid heterocyclic scaffolds, such as piperidine or piperazine (B1678402) rings, into PROTAC linkers. nih.gov This strategy can improve the PROTAC's physicochemical properties, including solubility, and provides conformational constraint. A well-designed linker is crucial for the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.

The structure of this compound is ideally suited for its use as a linker component in PROTACs. The Boc-protected nitrogen and the hydroxyl group provide two distinct points for orthogonal chemical elaboration, allowing for the attachment of the target- and E3 ligase-binding moieties. Furthermore, the fluorine atom can subtly modulate the properties of the linker, potentially influencing cell permeability and the stability of the ternary complex. For instance, a solid-phase synthesis strategy has been developed for creating thalidomide-based PROTACs, where kinase inhibitors can be conjugated to the linker. rsc.org This approach could readily incorporate a functionalized fluorohydroxypiperidine to generate a library of degraders targeting kinases like BTK.

Development of Agrochemicals and Fine Chemicals

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals and as a general fine chemical intermediate. Fluorine-containing compounds are of significant interest to the agrochemical industry, as the introduction of fluorine can lead to enhanced biological efficacy in fungicides, insecticides, and herbicides. ccspublishing.org.cnnih.gov

Piperidine-containing compounds are known to exhibit potent insecticidal and fungicidal properties. ccspublishing.org.cn For example, the insecticide spiropidion (B8818410) contains a piperidine core and functions by inhibiting acetyl-CoA carboxylase in pests. The structural and electronic properties conferred by the fluorine and hydroxyl groups make this compound a valuable starting material for the synthesis of novel, highly active agrochemicals. As a protected, chiral, and functionalized building block, it is also a quintessential fine chemical, produced in high purity for multi-step syntheses in both academic and industrial research laboratories. nih.gov

Applications in Chemical Biology Tools and Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The unique properties of this compound make it an excellent scaffold for the development of such probes.

The development of fluorescent probes and radiolabeled tracers for bioimaging techniques like Positron Emission Tomography (PET) is a cornerstone of modern chemical biology and diagnostic medicine. nih.govnih.gov Fluorine-containing molecules are of particular importance in PET imaging, as the fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter.

The synthesis of PET tracers often involves the late-stage introduction of ¹⁸F onto a molecule designed to bind a specific biological target. Given the relevance of fluorinated piperidines in drug discovery, it is a logical extension to develop ¹⁸F-labeled versions of these molecules as imaging agents. For example, a novel ¹⁸F-labeled PET tracer has been developed based on the structure of the BTK inhibitor remibrutinib to enable in vivo imaging of the kinase. nih.gov

The this compound structure is well-suited for creating such probes. The hydroxyl group serves as a versatile chemical handle for attaching various reporter tags, including:

Fluorophores: For use in fluorescence microscopy and other cellular imaging applications.

Chelating agents: To complex with metallic radioisotopes for PET or SPECT imaging.

Biotin tags: For use in affinity-based pulldown and labeling experiments.

The ability to synthesize these imaging tools allows researchers to study the distribution, target engagement, and pharmacokinetics of new drug candidates in a non-invasive manner, providing critical data during preclinical development.

Conformational Analysis and Stereochemical Elucidation

Theoretical and Computational Studies

Computational chemistry provides a powerful lens through which to examine the conformational preferences and energy landscapes of flexible molecules like substituted piperidines. For trans-1-Boc-4-fluoro-3-hydroxypiperidine, theoretical studies are crucial for understanding the interplay of steric and electronic effects that dictate its structure.

Density Functional Theory (DFT) Calculations for Conformation and Energy Landscapes

Density Functional Theory (DFT) calculations are a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is instrumental in determining the relative energies of various chair and boat conformations. These calculations can elucidate the energetic favorability of different spatial arrangements of the fluoro and hydroxyl substituents.

For fluorinated piperidines, a key determinant of conformational preference is the orientation of the fluorine atom. DFT studies on related fluorinated piperidine (B6355638) systems have shown a general preference for the fluorine atom to occupy an axial position, a phenomenon attributed to hyperconjugative effects. researchgate.netnih.gov Specifically, the interaction between the axial C-F bond and the anti-periplanar σ* orbitals of the ring C-C bonds can lead to stabilization. In the case of this compound, the trans relationship between the fluorine at C-4 and the hydroxyl group at C-3 suggests that the chair conformation with an axial fluorine and an equatorial hydroxyl group would be a likely low-energy conformer.

The large tert-butoxycarbonyl (Boc) group on the nitrogen atom typically prefers an equatorial position to minimize steric strain. DFT calculations would be expected to confirm this, providing optimized geometries and relative energies for the possible chair conformers. The energy landscape would likely reveal two primary chair conformations in equilibrium, with the diaxial arrangement of the fluoro and hydroxyl groups being significantly less stable.

Molecular Mechanics and Dynamics Simulations

While DFT provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations offer a means to explore the conformational space of this compound over time. MM methods use classical force fields to calculate the potential energy of a system as a function of its atomic coordinates. These methods are computationally less expensive than DFT and are well-suited for scanning a wide range of conformations.

MD simulations, by integrating Newton's equations of motion, can model the dynamic behavior of the molecule, including ring inversion and substituent rotations. For this compound, MD simulations could reveal the equilibrium distribution of conformers in different solvent environments, providing insights into how intermolecular interactions with the solvent might influence the conformational preferences. The simulations would likely show the piperidine ring predominantly adopting a chair conformation, with fluctuations and transient excursions to twist-boat forms.

Prediction of Ring Puckering and Substituent Orientations